4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline
Overview
Description
4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline is a heterocyclic compound that features a pyridine ring fused with a triazole ring and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline typically involves the reaction of 2-cyanopyridine with hydrazine hydrate to form 2-(pyridin-2-yl)hydrazinecarboxamide. This intermediate is then cyclized with formic acid to yield 5-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid. The final step involves the reaction of this triazole derivative with aniline under appropriate conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine or triazole rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Alkylated or acylated derivatives of the aniline group.
Scientific Research Applications
4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. For example, it may inhibit enzymes involved in microbial metabolism, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
5-(Pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid: A precursor in the synthesis of 4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline.
2-(Pyridin-2-yl)hydrazinecarboxamide: Another intermediate in the synthetic route.
Pyridine derivatives: Compounds with similar pyridine rings but different functional groups.
Uniqueness
This compound is unique due to its combination of a pyridine ring, a triazole ring, and an aniline group This unique structure imparts specific chemical properties and biological activities that are not observed in other similar compounds
Properties
IUPAC Name |
4-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5/c14-10-6-4-9(5-7-10)12-16-13(18-17-12)11-3-1-2-8-15-11/h1-8H,14H2,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQOHVNJXHOGPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NN2)C3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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